

# Vinburnine (Vincamone): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **Vinburnine**

Cat. No.: **B1683052**

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## Introduction

**Vinburnine**, also known as Vincamone or (-)-Eburnamone, is a vasoactive indole alkaloid derived from the *Vinca minor* plant. It is a metabolite of vincamine and has garnered significant interest for its potential therapeutic applications in cerebrovascular and cognitive disorders.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> This technical guide provides an in-depth overview of **Vinburnine**'s chemical properties, mechanism of action, pharmacokinetics, and key experimental findings, tailored for a scientific audience.

## Chemical and Physical Properties

**Vinburnine** is a synthetic derivative of vincamine, belonging to the class of eburnan-type alkaloids.<sup>[5]</sup><sup>[6]</sup> Its chemical structure and properties are summarized below.

Property	Value	Reference
IUPAC Name	(3 $\alpha$ ,16 $\alpha$ )-14,15-Dihydroeburnamenin-14-one	[4]
Other Names	Vincamone, (-)-Eburnamonine	[2][4]
Molecular Formula	C <sub>19</sub> H <sub>22</sub> N <sub>2</sub> O	[4]
Molar Mass	294.398 g/mol	[4]
CAS Number	4880-88-0	[4]
Appearance	White to off-white solid powder	
Solubility	Soluble in DMSO	

## Mechanism of Action

**Vinburnine** exhibits a multifaceted mechanism of action, primarily centered on improving cerebral circulation and providing neuroprotection.[1][3]

### Cerebral Vasodilation

The primary and most well-documented effect of **Vinburnine** is its ability to induce cerebral vasodilation, leading to an increase in cerebral blood flow (CBF).[1][3] This effect is particularly prominent in poorly supplied brain regions.[7] This vasodilation is achieved through several mechanisms:

- **Phosphodiesterase 1 (PDE1) Inhibition:** **Vinburnine** is a moderate inhibitor of phosphodiesterase type 1 (PDE1), with reported IC<sub>50</sub> values in the micromolar range (~3–10  $\mu$ M). Inhibition of PDE1 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. Elevated cAMP and cGMP activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate downstream targets that promote smooth muscle relaxation and vasodilation.
- **Calcium Channel Modulation:** **Vinburnine** is believed to inhibit the influx of calcium ions (Ca<sup>2+</sup>) into vascular smooth muscle cells.[1] Since calcium is crucial for muscle contraction,

this inhibition leads to relaxation of the blood vessel walls and subsequent vasodilation.

## Neuroprotection

**Vinburnine** demonstrates significant neuroprotective properties through various mechanisms:

- Antioxidant Effects: It is believed to possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in neural tissues.[\[1\]](#) This is a critical function, as oxidative damage is a major contributor to neuronal injury in various neurodegenerative conditions.
- Anti-excitotoxic Effects: **Vinburnine** has been shown to protect neurons from glutamate-induced excitotoxicity. This is likely mediated by its ability to modulate ion channel activity, including voltage-gated sodium and calcium channels, thereby preventing excessive intracellular calcium accumulation, a key trigger of excitotoxic cell death.

## Modulation of Neurotransmitter Systems

**Vinburnine** influences several key neurotransmitter systems involved in cognitive processes:

[\[1\]](#)[\[3\]](#)

- Cholinergic System: **Vinburnine** acts as an allosteric modulator of muscarinic acetylcholine receptors (M1-M4). It decelerates the binding of antagonists to these receptors, suggesting it can influence cholinergic neurotransmission, which is vital for learning and memory.[\[8\]](#)
- Dopaminergic and Serotonergic Systems: The compound has been shown to modulate the release and uptake of dopamine and serotonin, neurotransmitters that play crucial roles in mood, attention, and motivation.[\[1\]](#)

## Quantitative Data

### Receptor and Enzyme Interactions

Target	Action	Value	Cell/System	Reference(s)
Muscarinic M1 Receptor	Allosteric Modulator (EC <sub>50</sub> )	29.5 μM	CHO Cells	[8]
Muscarinic M2 Receptor	Allosteric Modulator (EC <sub>50</sub> )	4.1 μM	CHO Cells	[8]
Muscarinic M3 Receptor	Allosteric Modulator (EC <sub>50</sub> )	9.5 μM	CHO Cells	[8]
Muscarinic M4 Receptor	Allosteric Modulator (EC <sub>50</sub> )	15.0 μM	CHO Cells	[8]
Phosphodiesterase 1 (PDE1)	Inhibition (IC <sub>50</sub> )	~3 - 10 μM		

## Pharmacokinetic Parameters (Vinca Alkaloids - General)

Specific pharmacokinetic data for **Vinburnine** in humans is limited. The following table presents general parameters for related vinca alkaloids, which may provide an estimation.

Parameter	Value	Compound	Species	Reference(s)
Oral Bioavailability	~27% - 33%	Vinorelbine	Human	[2][9]
Terminal Half-life (t <sub>1/2</sub> )	~23 - 49 hours	Vindesine, Vinorelbine	Human	[4][10][11]
Volume of Distribution (V <sub>d</sub> )	Large (~75 L/kg)	Vinorelbine	Human	[4][10]
Clearance (CL)	High (~1.26 L/h/kg)	Vinorelbine	Human	[10]
Metabolism	Hepatic (CYP3A4)	Vinburnine, Vinca Alkaloids	Human	[11][12]
Excretion	Primarily biliary, low renal	Vinca Alkaloids	Human	[9][11]

## Experimental Protocols

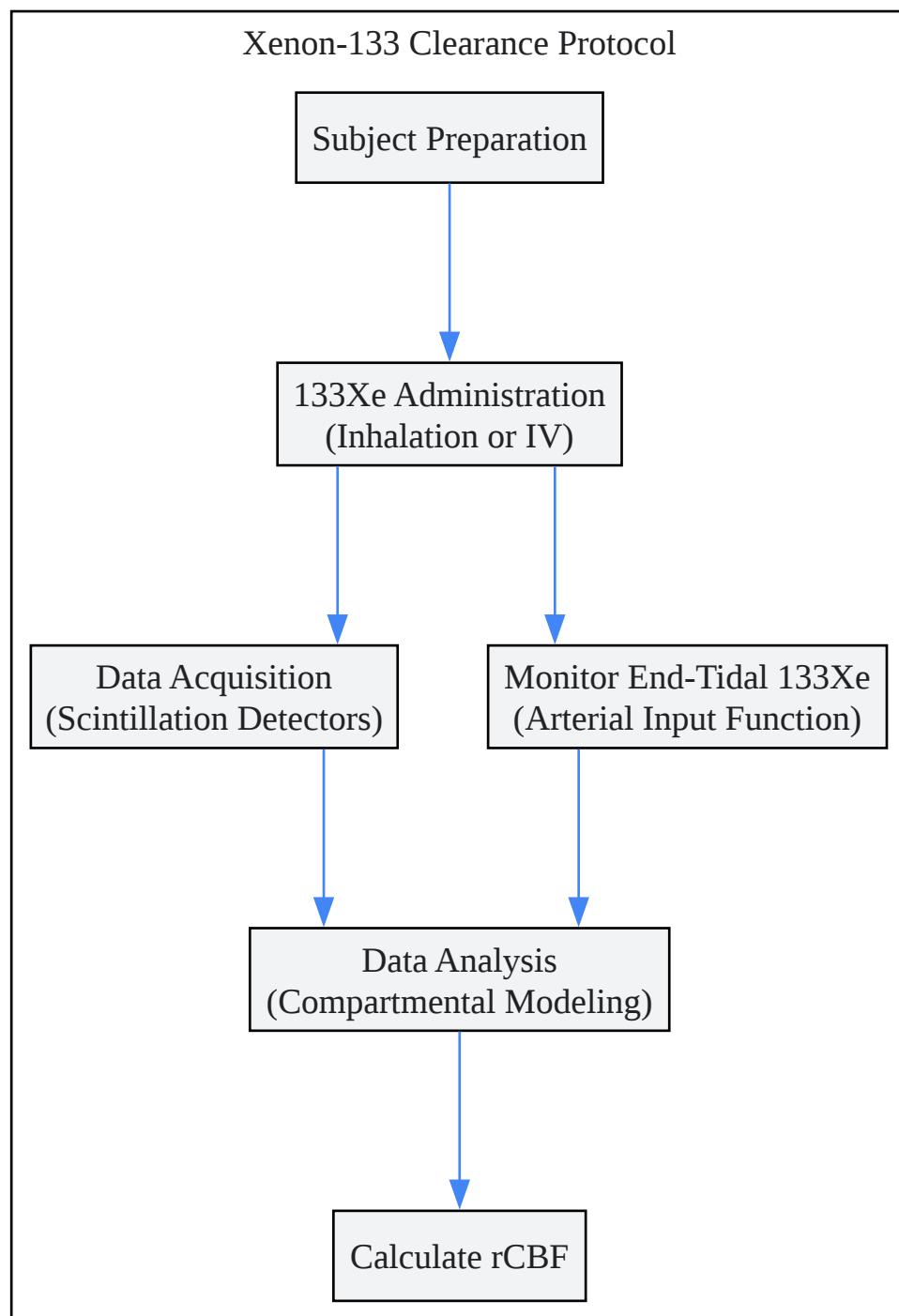
### Measurement of Regional Cerebral Blood Flow (rCBF) by Xenon-133 Clearance

This method is widely used to quantify cerebral blood flow and has been employed in studies investigating the effects of vasoactive compounds like vincamine, the parent compound of **Vinburnine**.[\[13\]](#)[\[14\]](#)

**Principle:** The inert, lipid-soluble radioactive tracer, Xenon-133 ( $^{133}\text{Xe}$ ), is introduced into the bloodstream (typically via inhalation or intravenous injection). Its rate of washout from different brain regions, monitored by external scintillation detectors, is proportional to the blood flow in those regions.

#### Detailed Methodology:

- **Subject Preparation:** The subject is placed in a supine position in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.
- **Tracer Administration:**
  - **Inhalation:** The subject inhales a mixture of air and  $^{133}\text{Xe}$  (typically for 1-2 minutes) through a closed-circuit system.[\[15\]](#)[\[16\]](#)
  - **Intravenous Injection:** A bolus of  $^{133}\text{Xe}$  dissolved in saline is injected intravenously.[\[15\]](#)
- **Data Acquisition:** A series of scintillation detectors are positioned over the scalp to measure the gamma radiation emitted by the  $^{133}\text{Xe}$  as it distributes to and washes out of the brain tissue. The clearance curves are recorded for a period of 10-15 minutes.[\[6\]](#)[\[15\]](#)[\[16\]](#)
- **Arterial Input Function:** The concentration of  $^{133}\text{Xe}$  in the arterial blood over time (the input function) is estimated by monitoring the end-tidal  $^{133}\text{Xe}$  concentration in the expired air.[\[16\]](#)
- **Data Analysis:** The clearance curves are analyzed using a compartmental model (typically a two-compartment model representing gray and white matter) to calculate rCBF in ml/100g/min for each detector region.[\[15\]](#)[\[16\]](#)



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Experimental workflow for measuring rCBF.

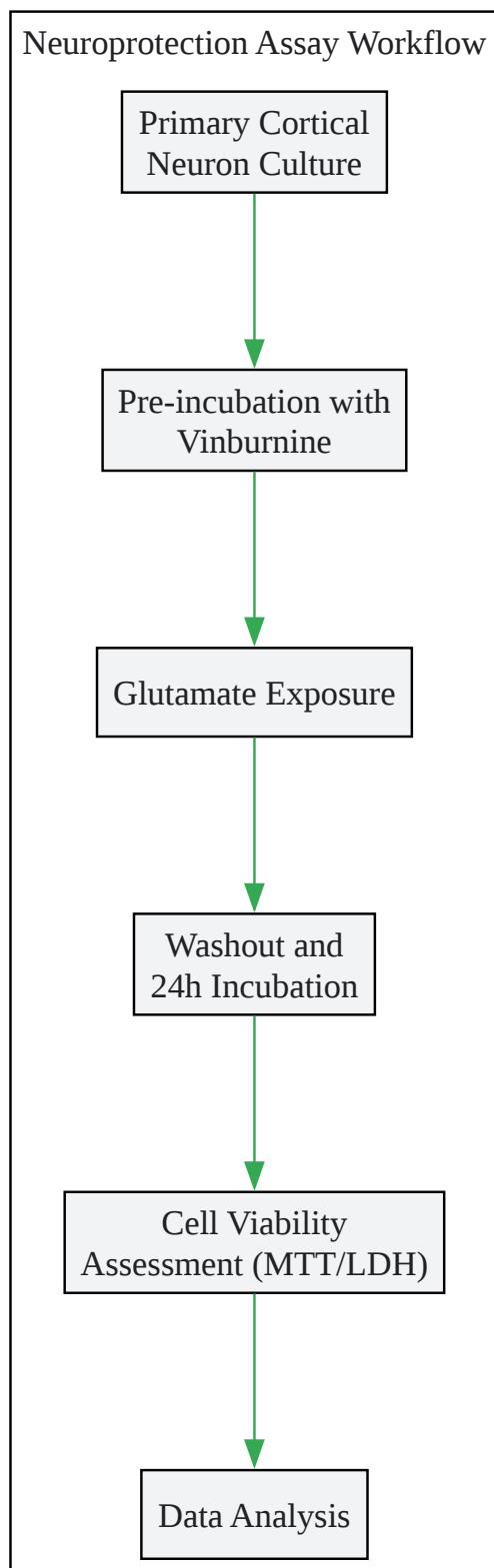
## Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This *in vitro* assay is used to assess the neuroprotective potential of compounds against glutamate-induced neuronal death.

**Principle:** Primary cortical neurons are exposed to a toxic concentration of glutamate. The ability of a test compound (e.g., **Vinburnine**) to prevent or reduce the subsequent neuronal cell death is quantified.

#### Detailed Methodology:

- **Cell Culture:** Primary cortical neurons are harvested from embryonic rat or mouse brains and cultured in appropriate media until mature (typically 7-14 days *in vitro*).[\[17\]](#)
- **Treatment:**
  - The culture medium is replaced with a salt solution.
  - Cells are pre-incubated with various concentrations of **Vinburnine** for a specified period.
  - A toxic concentration of glutamate (e.g., 100-300  $\mu$ M) is added to the cultures (excluding the control group) for a defined duration (e.g., 15-30 minutes).[\[17\]](#)[\[18\]](#)
- **Washout and Incubation:** The glutamate-containing solution is removed, and the cells are washed and returned to their original culture medium for a further incubation period (e.g., 24 hours).
- **Viability Assessment:** Cell viability is assessed using various methods:
  - **MTT Assay:** Measures the metabolic activity of viable cells.
  - **LDH Assay:** Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
  - **Live/Dead Staining:** Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM/Propidium Iodide).
- **Data Analysis:** The percentage of cell viability in the **Vinburnine**-treated groups is compared to the glutamate-only treated group and the control group.



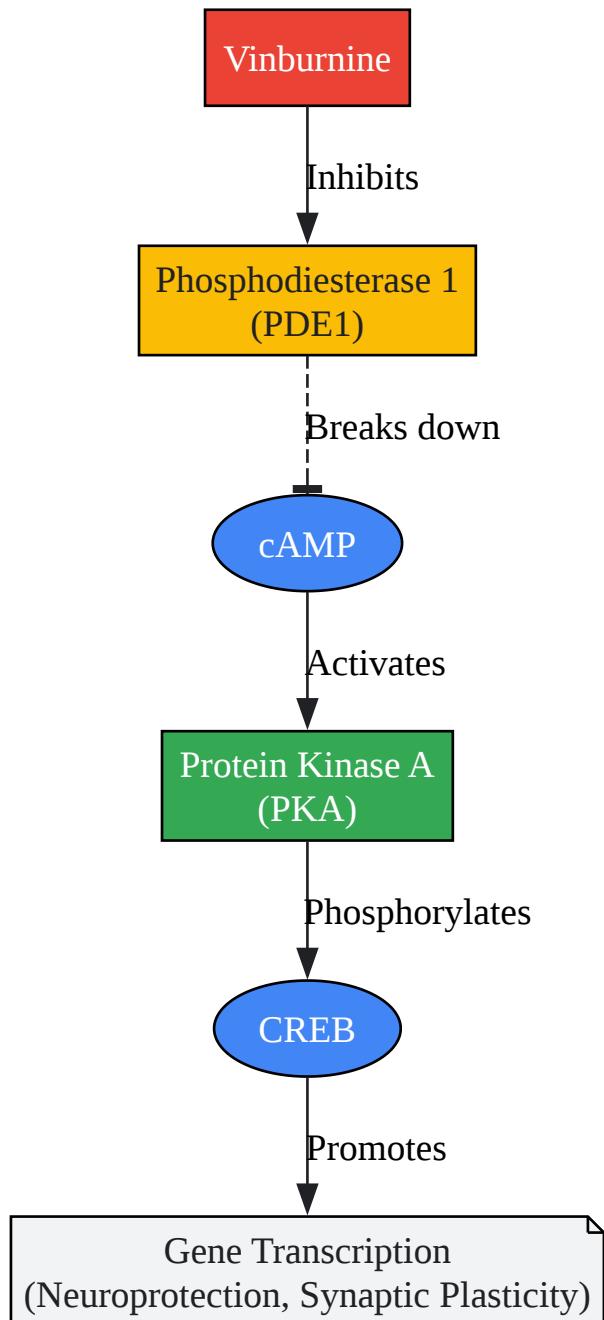
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Workflow for assessing neuroprotection.

# Signaling Pathways

## cAMP/PKA/CREB Signaling Pathway

**Vinburnine**'s inhibition of PDE1 leads to an increase in intracellular cAMP. This activates the cAMP/PKA/CREB signaling cascade, which is crucial for neuronal survival and synaptic plasticity.

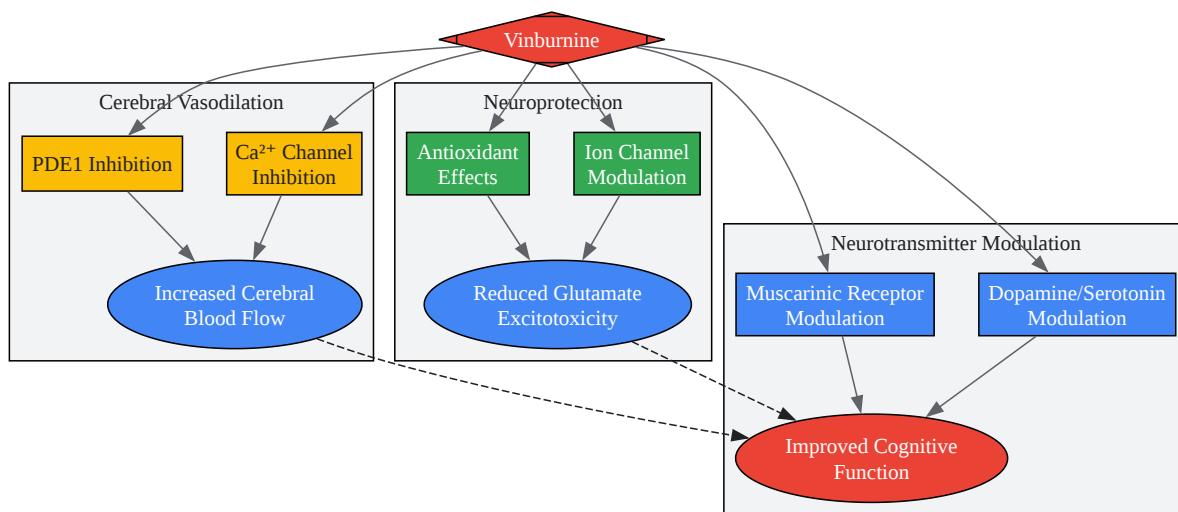


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**Vinburnine's effect on the cAMP/PKA/CREB pathway.**

## Integrated Mechanism of Action

The various mechanisms of **Vinburnine** are interconnected, leading to its overall therapeutic effects.



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Integrated mechanism of action of **Vinburnine**.

## Conclusion

**Vinburnine** is a promising compound with a well-defined, multi-target mechanism of action that supports its potential use in the treatment of cerebrovascular and cognitive disorders. Its ability to enhance cerebral blood flow, provide neuroprotection, and modulate key neurotransmitter systems makes it a valuable subject for further research and clinical investigation. This guide

has summarized the core technical information on **Vinburnine**, providing a foundation for researchers and drug development professionals in the field.

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